Veralipride-d6

Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope Dilution Assay

Veralipride-d6 (CAS 105258-80-8) is a hexadeuterated isotopologue of the benzamide-class dopamine D2 receptor antagonist veralipride, in which six hydrogen atoms across both o- and m-methoxy positions are substituted with deuterium. With a molecular formula of C₁₇H₁₉D₆N₃O₅S and a molecular weight of 389.5 g/mol, it serves as a stable isotope-labeled (SIL) internal standard for the quantitative bioanalysis of veralipride in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS).

Molecular Formula C17H25N3O5S
Molecular Weight 389.5 g/mol
Cat. No. B13450446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeralipride-d6
Molecular FormulaC17H25N3O5S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)S(=O)(=O)N
InChIInChI=1S/C17H25N3O5S/c1-4-7-20-8-5-6-12(20)11-19-17(21)14-9-13(26(18,22)23)10-15(24-2)16(14)25-3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,21)(H2,18,22,23)/i2D3,3D3
InChIKeyRYJXBGGBZJGVQF-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Veralipride-d6: Deuterated Benzamide Internal Standard for Bioanalytical Quantification


Veralipride-d6 (CAS 105258-80-8) is a hexadeuterated isotopologue of the benzamide-class dopamine D2 receptor antagonist veralipride, in which six hydrogen atoms across both o- and m-methoxy positions are substituted with deuterium [1]. With a molecular formula of C₁₇H₁₉D₆N₃O₅S and a molecular weight of 389.5 g/mol, it serves as a stable isotope-labeled (SIL) internal standard for the quantitative bioanalysis of veralipride in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) . The compound retains the core pharmacological properties of its protiated parent—including D2 receptor antagonism and carbonic anhydrase (CA) inhibitory activity—while the +6 Da mass shift enables unequivocal mass spectrometric discrimination from endogenous veralipride without altering chromatographic behavior or ionization efficiency [2].

Why Veralipride-d6 Cannot Be Replaced by Veralipride-d3 or Structural Analogs in Quantitative Bioanalysis


The selection of an internal standard for veralipride quantification is not interchangeable across deuterated or structural analogs. The trideuterated variant (veralipride-d3) provides only a +3 Da mass shift, which risks isotopic peak overlap with the natural abundance ¹³C and ³⁴S isotopologues of the parent analyte, compromising assay specificity at low ng/mL concentrations [1]. Structural analogs such as sulpiride—used as an internal standard in early GC–MS methods—exhibit different extraction recovery, ionization efficiency, and chromatographic retention, introducing matrix effect biases that SIL internal standards are specifically designed to overcome [2]. Furthermore, veralipride possesses a unique polypharmacological signature as both a D2 receptor antagonist and a carbonic anhydrase inhibitor with a Ki profile across hCA isoforms that diverges substantially from other benzamides, meaning that mechanistic or off-target studies cannot substitute sulpiride or amisulpride as reference compounds [3].

Veralipride-d6: Comparator-Anchored Quantitative Differentiation Evidence


Mass Spectrometric Resolution: +6 Da Shift of Veralipride-d6 vs. +3 Da Shift of Veralipride-d3

Veralipride-d6 generates a molecular ion [M+H]⁺ that is 6 mass units higher than the unlabeled analyte, compared to only 3 mass units for the trideuterated analog (veralipride-d3) used in the published GC–MS method [1]. This larger mass shift minimizes spectral overlap with the [M+H+2] and [M+H+4] natural-abundance isotopologues of veralipride (contributions from ¹³C₂, ³⁴S, and ¹⁸O), which can be significant at low analyte concentrations and degrade assay lower limits of quantification (LLOQ) . While veralipride-d3 generates a quasi-molecular ion at m/z 429 (vs. m/z 426 for the analyte) after trimethylation, veralipride-d6 provides an m/z shift of +6 without derivatization, offering superior signal-to-noise discrimination for direct LC–MS/MS methods [1].

Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope Dilution Assay

Carbonic Anhydrase Isoform Selectivity: Veralipride vs. Sulpiride Across 10 Human CA Isoforms

Veralipride demonstrates a distinct carbonic anhydrase (CA) inhibitory fingerprint compared to the structurally related benzamide sulpiride across 10 human CA isoforms, as determined by stopped-flow CO₂ hydration assay [1]. For tumor-associated hCA IX, veralipride (Ki = 31.1 nM) is approximately 1.5-fold more potent than sulpiride (Ki = 46.0 nM). Conversely, for hCA VI—a salivary isoform linked to taste disturbance—sulpiride is 81-fold more potent (Ki = 0.8 nM) than veralipride (Ki = 65.1 nM). Against hCA II, sulpiride (Ki = 40.0 nM) is 10-fold more potent than veralipride (Ki = 405.7 nM). Veralipride inhibits hCA I with a Ki of 2723 nM, whereas sulpiride shows no measurable inhibition (Ki > 10,000 nM). Both compounds are inactive against hCA III (Ki > 10,000 nM) [1]. This isoform-selective pattern is confirmed by X-ray crystallography of veralipride bound to hCA I, II, and the hCA XII mimic, revealing distinct binding interactions that rationalize the differential inhibition [2].

Polypharmacology Carbonic Anhydrase Inhibition Off-Target Profiling

Synthesis Yield Advantage: Ester Exchange Route for Veralipride-d6 vs. Veralipride-d3

The synthesis of veralipride-d6 employs an ester exchange reaction in the final steps that was specifically introduced to overcome the yield limitations encountered in the previously established veralipride-d3 synthesis route [1]. The d3 synthesis followed a known pathway using (CD₃)₂SO₄ as the labeling reagent with hydroxylated benzaldehydes as starting materials. For the d6 analog—which required deuteration at both o- and m-methoxy positions—this route was extensively modified by introducing an ester exchange reaction that increased the overall yield, as reported in the primary synthesis publication [1]. While exact numerical yield values are not publicly disclosed in the open literature, the synthetic innovation is documented as a deliberate process improvement to enable higher-yield production of the hexadeuterated species, directly impacting procurement cost and availability for large-scale bioanalytical studies [2].

Isotopic Labeling Chemistry Deuterium Incorporation Cost-Efficient Synthesis

Isotopic Purity Benchmark: Veralipride-d6 >98% vs. Unlabeled Veralipride Chemical Purity

Commercially supplied veralipride-d6 is specified with an isotopic purity of typically >98%, meaning that more than 98% of molecules in a given batch contain the full complement of six deuterium atoms at the designated methoxy positions . This specification is distinct from chemical purity and is critical because even a small fraction of under-deuterated species (d₀–d₅) generates background signal at the analyte mass channel during selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) workflows, systematically biasing quantitative results [1]. In contrast, the trideuterated internal standard used in the original GC–MS method carries a higher risk of isotopic impurity interference because its +3 Da shift is within the natural isotopic envelope of the unlabeled analyte [2]. For procurement, the >98% isotopic purity specification ensures that the internal standard contributes negligible cross-talk to the analyte quantification channel, supporting assay accuracy within the ±15% (or ±20% at LLOQ) acceptance criteria mandated by regulatory bioanalytical method validation guidelines [1].

Isotopic Purity Reference Standard Qualification Mass Spectrometry Accuracy

Deuterium Position Coverage: Dual Methoxy d₆ Labeling vs. Single Methoxy d₃ Labeling for Metabolic Tracking

Veralipride-d6 incorporates deuterium atoms at both o-methoxy and m-methoxy positions of the benzamide ring, whereas veralipride-d3 is deuterated only at the o-methoxy position [1]. This difference has practical consequences for metabolic tracking studies: if O-demethylation occurs as a metabolic pathway, veralipride-d3 would lose its deuterium label entirely upon metabolism at the labeled position, rendering the internal standard invisible to the mass spectrometer for metabolite quantification. The dual-position labeling of veralipride-d6 ensures that at least one deuterated methoxy group remains intact after mono-O-demethylation, enabling simultaneous tracking of both parent drug and its O-desmethyl metabolite using a single internal standard . Verapride is poorly metabolized, with approximately 44% excreted unchanged in urine within 120 hours and a half-life of approximately 4 hours after oral administration , meaning that metabolic tracking is feasible but requires careful internal standard selection to cover the limited metabolic pathways that do exist.

Drug Metabolism Pharmacokinetics Metabolic Pathway Tracking

Veralipride-d6: Evidence-Backed Procurement and Application Scenarios


Regulated Bioanalytical Method Development and Validation for Veralipride in Plasma

When developing an LC–MS/MS method for veralipride quantification in human plasma to support pharmacokinetic studies or therapeutic drug monitoring, veralipride-d6 should be selected as the SIL internal standard over veralipride-d3 or structural analogs (e.g., sulpiride). The +6 Da mass shift eliminates isotopic crosstalk from natural-abundance isotopologues, while the >98% isotopic purity ensures that under-deuterated impurities do not falsely elevate the analyte signal [1]. This supports achieving the ±15% accuracy (±20% at LLOQ) required by FDA and EMA bioanalytical method validation guidelines, as demonstrated by the <10% RSD benchmark established for veralipride quantification at 10 ng/mL using deuterated internal standardization [2].

Carbonic Anhydrase Off-Target Profiling of Benzamide Antipsychotics

Research groups investigating the polypharmacology of substituted benzamides should procure veralipride-d6 as a reference compound for carbonic anhydrase inhibition studies. The compound's parent (veralipride) exhibits a CA isoform inhibition fingerprint that is quantitatively distinct from sulpiride—with an 81-fold difference in potency against hCA VI (veralipride Ki = 65.1 nM vs. sulpiride Ki = 0.8 nM) and a 10-fold difference against hCA II (veralipride Ki = 405.7 nM vs. sulpiride Ki = 40.0 nM) [1]. These differences are mechanistically relevant: hCA VI inhibition is linked to taste disturbance side effects, while hCA IX and XII are tumor-associated isoforms where veralipride shows mid-nanomolar potency (Ki = 31.1 and 23.9 nM, respectively). X-ray crystallographic structures of veralipride bound to hCA I, II, and XII mimic are available (PDB: 8RLO and related entries), enabling structure-based drug design [2].

Metabolic Pathway Elucidation and Metabolite Identification Studies

For ADME studies requiring simultaneous tracking of veralipride and its O-desmethyl metabolites, veralipride-d6 is the preferred internal standard over veralipride-d3. The dual methoxy deuteration ensures that at least one CD₃ label is retained even after mono-O-demethylation, whereas the d₃ analog loses its isotopic label entirely upon metabolism at the labeled o-methoxy position [1]. This is particularly relevant given that veralipride is poorly metabolized (44% excreted unchanged, t₁/₂ ≈ 4 h), meaning that the limited metabolic pathways that do operate must be captured with maximum analytical sensitivity [2]. The d₆ label enables a single internal standard to serve both parent and metabolite quantification channels.

Cost-Efficient Procurement for Large-Scale Pharmacokinetic Studies

Laboratories planning multi-arm pharmacokinetic studies requiring gram-scale internal standard quantities should evaluate veralipride-d6 over custom-synthesized veralipride-d3. The ester exchange synthetic modification introduced specifically for d₆ production increases overall yield compared to the d₃ route [1], which translates into improved commercial availability and competitive pricing. Commercial suppliers offer veralipride-d6 at catalog specifications including ≥98% chemical purity and >98% isotopic purity, with molecular weight confirmed at 389.5 g/mol (C₁₇H₁₉D₆N₃O₅S) and CAS 105258-80-8 [2]. For procurement decisions, the combination of ready availability, defined purity specifications, and the demonstrated analytical advantages of hexadeuteration over trideuteration makes d₆ the economically rational choice for regulated bioanalysis.

Quote Request

Request a Quote for Veralipride-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.